molecular formula C19H19F2NO6S2 B1261588 4-(2,6-Difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine

4-(2,6-Difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine

Cat. No. B1261588
M. Wt: 459.5 g/mol
InChI Key: NXEHFHDFBNFPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine is a benzodioxine.

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-Assisted Synthesis of Sulfonyl Hydrazones : Sulfonyl hydrazone scaffolds, including piperidine derivatives, have been synthesized using microwave-assisted methods. These compounds exhibit antioxidant and anticholinesterase activities, with significant lipid peroxidation inhibitory activity and free radical scavenging abilities (Karaman et al., 2016).
  • 1,3,4-Oxadiazole Bearing Compounds : Synthesized 1,3,4-oxadiazole compounds, containing piperidin-1-ylsulfonyl)benzylsulfides, have been evaluated for their butyrylcholinesterase inhibitory activity and molecular docking studies, showing potential as ligands in human BChE protein (Khalid et al., 2016).

Antimicrobial and Antifungal Agents

  • Promising Antibacterial and Antifungal Agents : Compounds derived from 2,3-dihydro-1,4-benzodioxin-6-amine have shown to be effective antimicrobial and antifungal agents, with some exhibiting low hemolytic activity, suggesting potential in therapeutic applications (Abbasi et al., 2020).

Anticancer Potential

  • Novel Sulfones with Anticancer Activity : The synthesis of novel sulfones, including those with biologically active hydrazides and 1,2-dihydropyridines, has been reported. These compounds have been evaluated for their in vitro anticancer activity against breast cancer cell lines, indicating potential therapeutic applications (Bashandy et al., 2011).

Enzyme Inhibition

  • Sulfonamides as Enzyme Inhibitors : Sulfonamides bearing the 1,4-benzodioxin ring have been synthesized and tested for their inhibitory potential against various enzymes, including lipoxygenase, suggesting their use in treating inflammatory ailments (Abbasi et al., 2017).

properties

Product Name

4-(2,6-Difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine

Molecular Formula

C19H19F2NO6S2

Molecular Weight

459.5 g/mol

IUPAC Name

4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine

InChI

InChI=1S/C19H19F2NO6S2/c20-15-2-1-3-16(21)19(15)29(23,24)13-6-8-22(9-7-13)30(25,26)14-4-5-17-18(12-14)28-11-10-27-17/h1-5,12-13H,6-11H2

InChI Key

NXEHFHDFBNFPHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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